Cas no 25167-80-0 (Phenol, chloro-)
Phenol, chloro- structure
Product Name:Phenol, chloro-
Phenol, chloro- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Phenol, chloro-
- Chlorophenol (mixed isomers)
- SMR000112048
- 25167-80-0
- 2-Chlorophenol, 98%
- 2-Chlorophenol 100 microg/mL in Methanol
- Septi-Kleen
- ortho-chlorophenol
- FT-0611987
- Phenol, 2-chloro-
- DTXCID901544
- 2-chloro-phenol
- NS00002157
- 2-Hydroxychlorobenzene
- o-Chlorphenol [German]
- RCRA waste no. U048
- EC 202-433-2
- Pine-O Disinfectant
- 2-Chloro-1-hydroxybenzene
- orthochlorophenol
- 2-Chlorophenol, >=99%
- o-Chlorophenol, solid
- EN300-19240
- 1-Chloro-2-hydroxybenzene
- EINECS 202-433-2
- PHENOL,2-CHLORO
- NCGC00091286-03
- HSDB 1415
- o-Chlorophenol, liquid
- EPA Pesticide Chemical Code 062204
- AKOS000118966
- K9KAV4K6BN
- MFCD00002159
- 2-Chlorophenol, PESTANAL(R), analytical standard
- NCGC00254422-01
- 2-chloro phenol
- Z104473270
- o-Chlorophenol
- CAS-95-57-8
- 2-Chlorophenol, SAJ first grade, >=99.0%
- 2-Chlorophenol 10 microg/mL in Methanol
- WLN: QR BG
- CCRIS 640
- BIDD:ER0681
- PD007376
- o-Chlorophenol, solid [UN2020] [Keep away from food]
- NSC-2870
- F0001-2274
- Caswell No. 203
- o-Chlorphenol
- NCGC00091286-02
- 2CH
- NSC 2870
- DTXSID5021544
- AMY40778
- Tox21_201410
- Tox21_300340
- 2-Chlorophenol, certified reference material, TraceCERT(R)
- NCGC00091286-01
- DB03110
- AI3-09060
- NSC2870
- MLS002454425
- PS-11957
- CS-D1478
- InChI=1/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8
- Phenol, o-chloro-
- CHLOROPHENOL
- BDBM36301
- o-Chlorophenol, liquid [UN2021] [Keep away from food]
- 1wbo
- 2-CHLOROPHENOL [HSDB]
- CHEBI:47083
- CHEMBL108877
- 2-Chlorophenol (2-CP)
- HMS2267F05
- SCHEMBL12279
- J-509162
- 95-57-8
- O-CHLOROPHENOL [MI]
- NCGC00258961-01
- UNII-K9KAV4K6BN
- o-Chlorophenic acid
- Q176486
- RCRA waste number U048
- 2-CHLOROPHENOL
-
- Inchi: 1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H
- InChI-Schlüssel: ISPYQTSUDJAMAB-UHFFFAOYSA-N
- Lächelt: ClC1C=CC=CC=1O
Berechnete Eigenschaften
- Genaue Masse: 128.00295
- Monoisotopenmasse: 128.002892
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 0
- Komplexität: 74.9
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 20.2
Experimentelle Eigenschaften
- Dichte: Relative vapor density (air = 1): 4.4
- Schmelzpunkt: 9.8 deg C
- Siedepunkt: 194.5°Cat760mmHg
- Flammpunkt: 69.3°C
- Brechungsindex: 1.604
- PSA: 20.23
- LogP: log Kow = 2.15
Phenol, chloro- Verwandte Literatur
-
Matthew B. Prendergast,Benjamin B. Kirk,John D. Savee,David L. Osborn,Craig A. Taatjes,Kye-Simeon Masters,Stephen J. Blanksby,Gabriel da Silva,Adam J. Trevitt Phys. Chem. Chem. Phys. 2016 18 4320
-
Mozhgan Bahrami,Xingwen Zhang,Morteza Ehsani,Yousef Jahani,Richard M. Laine Dalton Trans. 2017 46 8797
-
Erlin Zhu,Xiao-Xiao Liu,An-Jun Wang,Ting Mao,Liang Zhao,Xingang Zhang,Chun-Yang He Chem. Commun. 2019 55 12259
-
4. The reactivity of organophosphorus compounds. Part 31. On the formation of 1,4-diphenylnaphthalene from o-bromophenol and 1,2,5-triphenylphosphole, and related reactionsJ. I. G. Cadogan,Alan G. Rowley,Robert J. Scott,Norman H. Wilson J. Chem. Soc. Perkin Trans. 1 1977 1044
-
Mansel M. Davies Trans. Faraday Soc. 1940 35 333
25167-80-0 (Phenol, chloro-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge